molecular formula C12H14N4O3S2 B4536731 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B4536731
M. Wt: 326.4 g/mol
InChI Key: SWXPZGLVYXXNLA-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that are synthesized for their potential applications in various fields, excluding drug use and dosages. The focus is on understanding its basic chemical properties and reactions.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazol-2-yl acetamide derivatives often involves carbodiimide condensation catalysis, indicating a complex synthesis process involving multiple steps and specific reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole for compound formation, as seen in similar compounds (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds showcases a "V" shaped configuration with angles between aromatic planes, facilitated by various intermolecular interactions such as hydrogen bonds and π interactions, which play a crucial role in stabilizing the structure (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole derivatives often include interactions with amides and aromatic amines, leading to the formation of new compounds through equilibrium reactions in specific solvents. These reactions are guided by equilibrium constants and are characterized using spectroscopic techniques (Caram et al., 2003).

Physical Properties Analysis

The physical properties, such as crystallization and molecular orientation, are significant for understanding the behavior of these compounds under different conditions. The synthesis and analysis of similar compounds have shown that they can crystallize in specific space groups, with measured angles and cell parameters providing insights into their physical structure (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles and the formation of diverse structures through acylation and alkylation reactions, are central to understanding these compounds' versatility. Research has shown that specific thiadiazole derivatives can be synthesized to exhibit varied chemical behaviors, leading to the development of compounds with potential antioxidant properties (Lelyukh et al., 2021).

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c1-18-7-3-4-8(9(5-7)19-2)14-10(17)6-20-12-16-15-11(13)21-12/h3-5H,6H2,1-2H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXPZGLVYXXNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide
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2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide
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2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide
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2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 5
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2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 6
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide

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